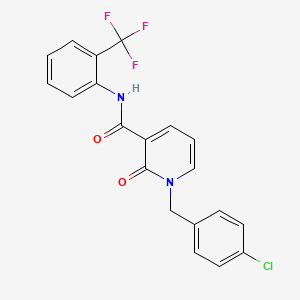

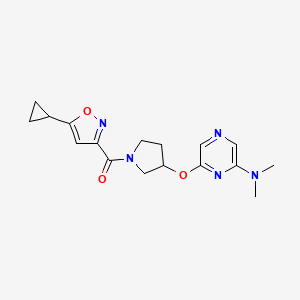

![molecular formula C20H25N3O4S B2494663 N-[2-(4-フェニルピペラジン-1-イル)エチル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミド CAS No. 1049441-06-6](/img/structure/B2494663.png)

N-[2-(4-フェニルピペラジン-1-イル)エチル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamides incorporating the 1,4-benzodioxane moiety, similar to the compound , involves a series of reactions starting with 1,4-benzodioxane-6-amine reacting with various sulfonyl chlorides to yield N-substituted sulfonamides. The reactions typically employ N,Nꞌ-dimethylformamide (DMF) and lithium hydride (LiH) as a base and catalyst, facilitating the formation of these derivatives under controlled conditions. These synthetic routes are characterized by their ability to introduce diverse functional groups, enabling the generation of a wide range of sulfonamide derivatives with potential biological activities (Irshad et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including the one of interest, is confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide detailed information on the molecular framework and the specific functional groups present in the compound, facilitating a comprehensive understanding of its chemical structure and the potential for interactions with biological targets (Abbasi et al., 2019).

Chemical Reactions and Properties

The sulfonamide derivatives synthesized from 1,4-benzodioxane exhibit a range of chemical reactions, showcasing their reactivity towards various enzymes and bacterial strains. These compounds are particularly noted for their inhibitory activity against enzymes such as lipoxygenase and acetylcholinesterase, as well as their antimicrobial properties against different bacterial species. The chemical reactivity of these compounds is attributed to the presence of the sulfonamide group and the 1,4-benzodioxane moiety, which play crucial roles in their biological activities (Irshad et al., 2016).

科学的研究の応用

アルツハイマー病治療

- 生物活性: 合成された化合物のほとんどは、in vitroで中程度のアセチルコリンエステラーゼ阻害活性を示します。 特に、化合物6gはAChEに対して強力な阻害活性を示し、AD薬の開発のための潜在的なリード化合物となっています .

腫瘍に対する抗増殖活性

ドーパミン受容体モジュレーション

- 機能アッセイ: この化合物から誘導された選択された化合物は、GTPγS結合を刺激する際に部分的から完全なアゴニスト特性を示します。 これらの化合物はドーパミン受容体を調節する役割を果たし、神経機能に影響を与える可能性があります .

不安解消作用

抗てんかん特性

作用機序

Target of Action

Similar compounds have been reported to interact with neuronal voltage-sensitive sodium channels .

Mode of Action

Related compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels .

Biochemical Pathways

Related compounds have been associated with anticonvulsant activity, suggesting potential involvement in neurological signaling pathways .

Result of Action

Related compounds have been associated with anticonvulsant activity, suggesting potential effects on neuronal activity .

特性

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-28(25,18-6-7-19-20(16-18)27-15-14-26-19)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYPZGKBARKGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)